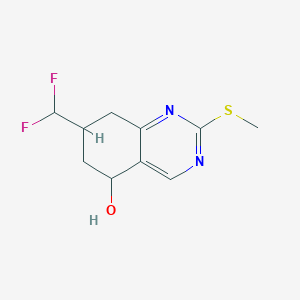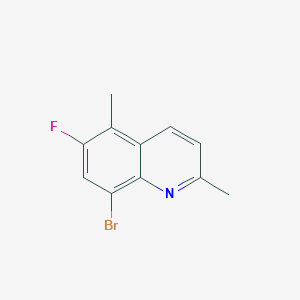
8-Bromo-6-fluoro-2,5-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-fluoro-2,5-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-2,5-dimethylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer condensation reaction, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedländer condensation reactions. The use of eco-friendly and reusable catalysts, such as PEG-supported sulfonic acid, is preferred to ensure greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-2,5-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The fluorine atom can be substituted by electrophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Electrophilic substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinolines with various functional groups.
Electrophilic substitution: Formation of halogenated quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Scientific Research Applications
8-Bromo-6-fluoro-2,5-dimethylquinoline has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Industrial Chemistry: Used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2,5-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Bromo-6-fluoro-2,5-dimethylquinoline is unique due to the specific positioning of bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced pharmacological properties and greater versatility in synthetic applications.
Properties
Molecular Formula |
C11H9BrFN |
|---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
8-bromo-6-fluoro-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-3-4-8-7(2)10(13)5-9(12)11(8)14-6/h3-5H,1-2H3 |
InChI Key |
QGNGJSBWBVVWKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)C)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
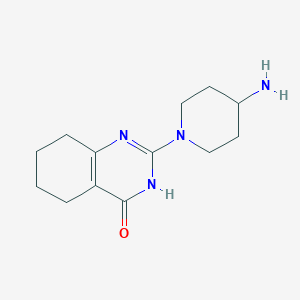
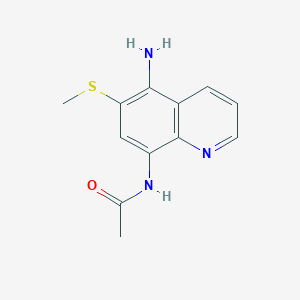

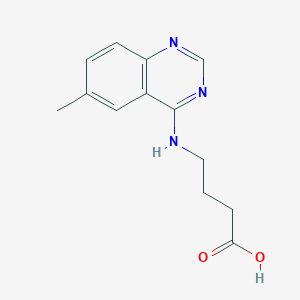

![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)
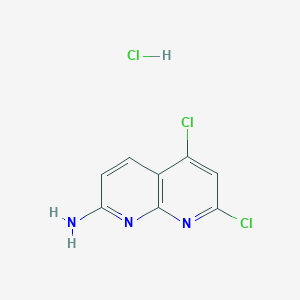
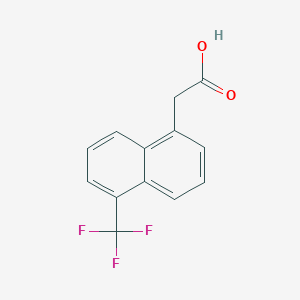
![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)

![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
